N'-Nitrosopentyl-(2-picolyl)amine
Overview
Description
N’-Nitrosopentyl-(2-picolyl)amine is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . It belongs to the class of nitrosamines, which are known for their presence in various industrial and biological contexts. This compound is particularly notable for its applications in scientific research and its role as an internal standard for the determination of tobacco-specific nitrosamines .
Preparation Methods
The synthesis of N’-Nitrosopentyl-(2-picolyl)amine typically involves the reaction of pentylamine with 2-picolylamine under nitrosation conditions. The reaction is carried out in the presence of nitrosating agents such as sodium nitrite and hydrochloric acid. The process involves careful control of temperature and pH to ensure the formation of the desired nitrosamine .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. The use of high-purity reagents and stringent reaction conditions are essential to achieve the desired product quality and yield .
Chemical Reactions Analysis
N’-Nitrosopentyl-(2-picolyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the nitroso group to an amine group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields nitroso derivatives, while reduction results in amine derivatives .
Scientific Research Applications
N’-Nitrosopentyl-(2-picolyl)amine has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry, particularly for the determination of nitrosamines in various samples.
Biology: The compound is studied for its potential biological effects and interactions with biomolecules.
Medicine: Research into the potential carcinogenicity of nitrosamines includes studies involving N’-Nitrosopentyl-(2-picolyl)amine.
Mechanism of Action
The mechanism of action of N’-Nitrosopentyl-(2-picolyl)amine involves its interaction with biological molecules, particularly DNA and proteins. The nitroso group can form adducts with nucleophilic sites on these molecules, potentially leading to mutagenic and carcinogenic effects. The molecular targets include guanine bases in DNA, which can result in the formation of DNA adducts and subsequent mutations .
Comparison with Similar Compounds
N’-Nitrosopentyl-(2-picolyl)amine can be compared with other nitrosamines such as N’-Nitrosodimethylamine and N’-Nitrosodiethylamine. While all these compounds share the nitroso functional group, N’-Nitrosopentyl-(2-picolyl)amine is unique due to its specific structure, which includes a pentyl and a picolyl group. This structural uniqueness influences its reactivity and interaction with biological molecules .
Similar compounds include:
- N’-Nitrosodimethylamine
- N’-Nitrosodiethylamine
- N’-Nitrosomorpholine
These compounds are also studied for their potential carcinogenicity and are used as reference standards in analytical chemistry .
Properties
IUPAC Name |
N-pentyl-N-(pyridin-2-ylmethyl)nitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-3-6-9-14(13-15)10-11-7-4-5-8-12-11/h4-5,7-8H,2-3,6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGNCWJROPKVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CC1=CC=CC=N1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407874 | |
Record name | N'-Nitrosopentyl-(2-picolyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383417-48-9 | |
Record name | N-Nitroso-N-pentyl-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383417-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Nitrosopentyl-(2-picolyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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